molecular formula C12H16N4O2S B359445 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 942033-86-5

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Numéro de catalogue: B359445
Numéro CAS: 942033-86-5
Poids moléculaire: 280.35g/mol
Clé InChI: GCVLGDIRARUDDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with 3,4-dimethyl groups and an ethyl-linked 1,2,4-triazole moiety. The ethyl spacer between the triazole and sulfonamide may modulate steric and electronic interactions with biological targets.

Propriétés

IUPAC Name

3,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-3-4-12(7-11(10)2)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVLGDIRARUDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Step 1: Alkylation of 1H-1,2,4-Triazole

1H-1,2,4-Triazole is treated with 2-chloroethylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This results in the formation of 2-(1H-1,2,4-triazol-1-yl)ethyl chloride, albeit with moderate yields (50–60%) due to competing N2-alkylation.

Step 2: Amination of the Alkylated Intermediate

The chloride intermediate is subsequently subjected to amination using aqueous ammonia or ammonium hydroxide under high-pressure conditions (100–120°C, 6–8 hours). Purification via recrystallization (ethanol/water) yields the desired amine with 65–70% efficiency.

Optimization notes :

  • Base selection : Strong bases (e.g., K₂CO₃) improve reaction rates but may degrade sensitive intermediates.

  • Solvent polarity : Polar aprotic solvents like DMF enhance solubility and reaction homogeneity.

Sulfonamide Coupling: Final Step Assembly

The critical coupling of 3,4-dimethylbenzenesulfonyl chloride and 2-(1H-1,2,4-triazol-1-yl)ethylamine is achieved under Schotten-Baumann conditions. A representative procedure involves:

  • Dissolving 2-(1H-1,2,4-triazol-1-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) with pyridine (2.5 equiv) as an acid scavenger.

  • Dropwise addition of 3,4-dimethylbenzenesulfonyl chloride (1.1 equiv) at 0°C under nitrogen atmosphere.

  • Stirring at room temperature for 12–18 hours, followed by sequential washes with 2M HCl, saturated NaHCO₃, and brine.

  • Drying over anhydrous Na₂SO₄ and solvent removal under reduced pressure.

  • Recrystallization from ethyl acetate/hexane to afford the pure product as a white solid (yield: 68–75%).

Mechanistic insights :

  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, releasing HCl.

  • Pyridine neutralizes HCl, shifting the equilibrium toward product formation.

Alternative Routes and Comparative Analysis

Route A: Mitsunobu Reaction for Direct Coupling

A Mitsunobu-based strategy employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,4-dimethylbenzenesulfonamide with 2-(1H-1,2,4-triazol-1-yl)ethanol. While this avoids sulfonyl chloride handling, yields are lower (55–60%) due to competing side reactions.

Route B: Click Chemistry for Triazole Installation

Though less common for 1,2,4-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored. Here, 3,4-dimethylbenzenesulfonamide is functionalized with a propargyl group, which reacts with an azide-containing triazole precursor. However, regioselectivity challenges limit practicality.

Yield comparison :

MethodYield (%)Purity (%)
Schotten-Baumann68–75>95
Mitsunobu55–6090
Click Chemistry40–5085

Scalability and Industrial Considerations

Large-scale production favors the Schotten-Baumann method due to:

  • Cost-effectiveness : Bulk availability of sulfonyl chlorides and amines.

  • Process robustness : Tolerance to minor impurities in intermediates.

  • Safety : Avoidance of high-pressure conditions required in amination steps.

Critical parameters for scale-up :

  • Temperature control : Exothermic reactions necessitate jacketed reactors.

  • Solvent recovery : Dichloromethane and ethyl acetate are recycled via distillation.

Analytical Characterization and Quality Control

The final product is validated using:

  • ¹H NMR : Key signals include δ 2.25 (s, 6H, 2×CH₃), δ 3.85 (t, 2H, CH₂-triazole), δ 4.30 (t, 2H, CH₂-SO₂), and δ 7.45–7.70 (m, 3H, aromatic).

  • HPLC : Purity >98% achieved via C18 reverse-phase chromatography.

  • Mass spectrometry : [M+H]⁺ at m/z 349.1 confirms molecular weight.

Challenges and Mitigation Strategies

  • Triazole regioisomer formation : Controlled stoichiometry and low temperatures minimize N2-alkylation.

  • Sulfonamide hydrolysis : Anhydrous conditions and inert atmospheres prevent degradation.

  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chloride and amine.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: 3,4-dimethylbenzoic acid derivatives.

    Reduction: 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenamine.

    Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 294.37262
  • CAS Number : 927640-49-1

These properties are crucial for understanding its behavior and interactions in biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including compounds containing the triazole moiety, exhibit significant antimicrobial properties. The incorporation of triazole rings has been linked to enhanced activity against various pathogens. For instance, studies have shown that triazole-containing benzenesulfonamides can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Antimalarial Agents

A study focused on synthesizing new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides aimed at developing antimalarial prototypes. The rationale behind this research was to modify existing sulfonamide structures to enhance their efficacy against malaria-causing parasites. The docking studies indicated that certain derivatives showed promise as potential antimalarial agents .

Antidiabetic Potential

The compound's structure suggests potential applications in managing diabetes. A related study synthesized various benzenesulfonamide derivatives and evaluated their antidiabetic activities using a streptozotocin-induced diabetic rat model. Some derivatives demonstrated significant hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide .

Synthesis and Structural Modifications

The synthesis of 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves:

  • Starting Materials : Appropriate sulfonyl chlorides and triazole derivatives.
  • Reaction Conditions : The reaction is usually conducted in solvents like acetonitrile or DMF at room temperature to facilitate the formation of the desired sulfonamide.

This synthetic approach allows for structural modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

StudyFocusFindings
Antimalarial PrototypesIdentified new lead compounds with significant activity against malaria parasites through structure modification.
Antidiabetic ActivityDemonstrated that certain benzenesulfonamide derivatives showed notable hypoglycemic effects in diabetic models comparable to glibenclamide.
Antimicrobial PropertiesHighlighted the effectiveness of triazole-containing sulfonamides against bacterial strains through metabolic interference.

Mécanisme D'action

The mechanism of action of 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Benzene Heterocycle & Linker Melting Point (°C) Key Features
Target Compound C₁₂H₁₆N₄O₂S 3,4-dimethyl 1,2,4-Triazole (ethyl linker) N/A Enhanced lipophilicity, H-bonding
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide C₁₄H₁₁Cl₂N₄O₂S 2,3-dichloro 1,2,4-Triazole (phenyl linker) 152–154 Higher electronegativity, rigid structure
2,3-Dichloro-N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide C₁₅H₁₂Cl₂N₃O₃S 2,3-dichloro 5-Methyl-1,3,4-oxadiazole (phenyl linker) N/A Oxadiazole enhances metabolic stability
CPS2 C₃₉H₄₃N₁₁O₉S 4-amino (complex chain) 1,2,3-Triazole (PEG linker) ≥98% purity CDK2 degradation activity, long PEG chain

Key Differences and Implications

Substituent Effects: The 3,4-dimethyl groups on the target compound’s benzene ring increase lipophilicity compared to electron-withdrawing 2,3-dichloro substituents in Compound 15 . This may enhance membrane permeability but reduce polar interactions with target proteins. Triazole vs.

Linker Flexibility :

  • The ethyl linker in the target compound introduces conformational flexibility, contrasting with the rigid phenyl linker in Compound 13. Flexible linkers may improve accommodation in enzyme active sites but reduce binding affinity due to entropy loss .

Biological Activity: While CPS2 () shares a benzenesulfonamide core, its extended PEG-triazole chain enables proteolysis-targeting chimera (PROTAC) activity for CDK2 degradation, a feature absent in simpler analogs like the target compound .

Activité Biologique

3,4-Dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 294.37262 g/mol
  • CAS Number : 927640-49-1

The compound features a benzenesulfonamide core with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. The sulfonamide group contributes to the compound's ability to interact with biological targets involved in microbial metabolism.

Microorganism Activity Reference
Candida albicansInhibitory
Escherichia coliModerate
Staphylococcus aureusSignificant

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspase pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Findings :

  • Induction of apoptosis was observed at concentrations above 10 µM.
  • Cell cycle arrest was noted in the G2/M phase.

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Interference with DNA Synthesis : The triazole moiety may disrupt nucleic acid synthesis by mimicking natural substrates.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antifungal Activity :
    • Conducted on Candida species.
    • Resulted in a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • Conclusion: Effective against resistant strains.
  • Study on Cancer Cell Lines :
    • Evaluated against multiple cancer types.
    • Showed a dose-dependent response with significant cytotoxicity at higher concentrations.
    • Suggested further investigation into its use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted triazole derivative (e.g., 1H-1,2,4-triazole) with a benzenesulfonamide precursor under reflux conditions. Ethanol or DMF is typically used as a solvent, with glacial acetic acid as a catalyst to facilitate condensation . Temperature control (80–100°C) and reaction time (4–6 hours) are critical for maximizing yield (typically 60–75%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and sulfonamide group (δ 3.1–3.3 ppm for methylene adjacent to sulfonyl).
  • FT-IR : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 3100–3200 cm1^{-1} (N-H stretching) validate functional groups.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with retention times adjusted based on solvent gradients .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (20–30 mM) and PBS (pH 7.4, <1 mM). Stability studies (24–72 hours at 37°C) should include LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group). Buffered solutions (pH 6–8) minimize decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution, identifying nucleophilic (triazole N2/N4) and electrophilic (sulfonamide sulfur) sites. Molecular docking (AutoDock Vina) against fungal CYP51 or bacterial DHFR enzymes reveals binding affinities (ΔG values). For example, triazole coordination to heme iron in CYP51 suggests antifungal potential .

Q. How to resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., fungal strain variability, MIC thresholds). Standardize testing using CLSI guidelines:

  • Antifungal : Broth microdilution against Candida albicans (MIC range: 2–16 µg/mL).
  • Antibacterial : Agar diffusion vs. Staphylococcus aureus (zone of inhibition: 10–15 mm at 50 µg/disc).
    Cross-validate with structural analogs (e.g., halogenated derivatives) to isolate SAR trends .

Q. What strategies optimize selectivity to minimize off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Compare IC50_{50} values against homologous enzymes (e.g., human carbonic anhydrase vs. microbial isoforms).
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify unintended targets.
  • Structural Modifications : Introduce bulky substituents (e.g., cycloheptyl groups) to sterically block non-specific binding .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Pharmacokinetic studies in rodent models show:

  • R-enantiomer : Higher AUC (Area Under Curve) due to slower hepatic clearance.
  • S-enantiomer : Faster renal excretion but lower bioavailability.
    MDCK cell monolayer assays assess blood-brain barrier penetration (Papp < 5 × 106^{-6} cm/s) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50_{50} < 10 µM) while others show low toxicity (IC50_{50} > 50 µM)?

  • Methodological Answer : Discrepancies may stem from:

  • Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HepG2).
  • Assay Duration : Longer exposure (72 hours) increases apoptosis detection.
  • Impurity Artifacts : Trace solvents (e.g., DMF residues) can inflate toxicity. Validate purity via elemental analysis and LC-MS .

Methodological Tables

Parameter Typical Value Reference
Synthetic Yield60–75%
Aqueous Solubility (pH 7.4)<1 mM
Antifungal MIC (C. albicans)2–16 µg/mL
DFT HOMO-LUMO Gap4.5–5.2 eV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.